molecular formula C6H6ClN3O B3418263 6-chloro-N'-hydroxypyridine-3-carboximidamide CAS No. 1219626-58-0

6-chloro-N'-hydroxypyridine-3-carboximidamide

Cat. No.: B3418263
CAS No.: 1219626-58-0
M. Wt: 171.58 g/mol
InChI Key: OIGJMMGKAZXCEC-UHFFFAOYSA-N
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Description

6-chloro-N'-hydroxypyridine-3-carboximidamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 171.0199395 g/mol and the complexity rating of the compound is 162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Co-Crystal Formation

6-chloro-N'-hydroxypyridine-3-carboximidamide is involved in the formation of co-crystals, as evidenced by a study that describes its interaction with succinic acid. In this study, the molecules assemble into columns via strong hydrogen bonds, indicating potential applications in crystal engineering and materials science (Liu, 2013).

2. Potential Anticancer Agents

This compound has been investigated for its potential role in the synthesis of anticancer agents. One study outlines the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are compounds derived from related structures and demonstrate activity against various cancer cell lines (Temple et al., 1983).

3. Metal Ion Extraction

Another significant application is in metal ion extraction. A study shows that derivatives of this compound, specifically N′-alkyloxypyridine-carboximidamides, can effectively extract copper(II) from chloride solutions. This research suggests its utility in metal recovery and purification processes (Wojciechowska et al., 2017).

4. Environmental Remediation

In environmental remediation, compounds related to this compound have been used for the reduction and elimination of carcinogenic chromium(VI) from aqueous solutions. This application highlights its potential in treating and purifying contaminated water sources (Wójcik et al., 2020).

5. Ligand in Coordination Chemistry

This compound and its derivatives are used as ligands in coordination chemistry. They have been particularly useful in forming complexes with various metals, which have diverse applications in catalysis, materials science, and potentially as pharmaceutical agents (Rawson & Winpenny, 1995).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-N'-hydroxypyridine-3-carboximidamide involves the reaction of 6-chloronicotinic acid with hydroxylamine hydrochloride followed by the addition of cyanamide.", "Starting Materials": [ "6-chloronicotinic acid", "hydroxylamine hydrochloride", "cyanamide", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Dissolve 6-chloronicotinic acid in ethanol and add hydroxylamine hydrochloride.", "Heat the mixture at reflux for 2 hours.", "Cool the mixture and filter the resulting solid.", "Dissolve the solid in water and add sodium hydroxide.", "Add cyanamide to the mixture and heat at reflux for 4 hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with water and dry to obtain 6-chloro-N'-hydroxypyridine-3-carboximidamide." ] }

CAS No.

1219626-58-0

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

6-chloro-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

OIGJMMGKAZXCEC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)Cl

SMILES

C1=CC(=NC=C1C(=NO)N)Cl

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N'-hydroxypyridine-3-carboximidamide
Reactant of Route 2
6-chloro-N'-hydroxypyridine-3-carboximidamide
Reactant of Route 3
6-chloro-N'-hydroxypyridine-3-carboximidamide

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